2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride
Description
2-[(2S)-2-Methylpiperazin-1-yl]acetic acid hydrochloride (CAS: 499770-91-1) is a chiral piperazine derivative featuring a methyl group in the (S)-configuration at the second carbon of the piperazine ring and an acetic acid moiety. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and agrochemical applications. It is primarily utilized as an intermediate in active pharmaceutical ingredients (APIs), pesticides, and food additives .
Key structural features:
- Piperazine backbone: A six-membered ring with two nitrogen atoms, conferring basicity.
- (S)-Methyl group: Stereochemical specificity at C2, influencing receptor interactions.
- Acetic acid moiety: Provides acidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-6-4-8-2-3-9(6)5-7(10)11;/h6,8H,2-5H2,1H3,(H,10,11);1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBOEKJXHFTBQY-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride typically involves the reaction of 2-methylpiperazine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is then acidified to precipitate the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pH to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride is utilized in the synthesis of new drugs, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for developing treatments for conditions such as anxiety and depression.
Case Study : Research has shown that derivatives of this compound can act as histamine H3 receptor antagonists, which may provide therapeutic benefits in treating central nervous system disorders .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material. It helps ensure accuracy and reliability in testing methods for similar compounds. Its stability and known properties make it an ideal candidate for calibration in various analytical techniques.
Biochemical Studies
The compound plays a significant role in studying enzyme interactions and metabolic pathways. It aids researchers in understanding biological processes, which can lead to the discovery of new therapeutic targets.
Case Study : Investigations into the compound's effects on specific enzymes have revealed its potential to modulate biological pathways, providing insights into its mechanism of action .
Formulation Science
In formulation science, this compound is used to enhance the solubility and bioavailability of pharmaceutical products. This property is crucial for developing effective medications that can be easily absorbed by the body.
Preparation Methods
The synthesis of this compound typically involves:
- Reaction of 2-Methylpiperazine with Chloroacetic Acid : Conducted under controlled conditions in an aqueous medium.
- Addition of Base : Sodium hydroxide is often used to facilitate product formation.
- Acidification : The reaction mixture is acidified to precipitate the hydrochloride salt.
Summary Table of Applications
| Application Area | Description | Example Case Studies |
|---|---|---|
| Pharmaceutical Development | Synthesis of drugs targeting neurological disorders | Histamine H3 receptor antagonism studies |
| Analytical Chemistry | Standard reference material for accuracy in testing methods | Calibration studies using this compound |
| Biochemical Studies | Investigation of enzyme interactions and metabolic pathways | Studies revealing modulation of biological pathways |
| Formulation Science | Enhancing solubility and bioavailability in pharmaceutical products | Development of formulations with improved absorption |
Mechanism of Action
The mechanism of action of 2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related piperazine/piperidine derivatives with acetic acid or analogous functionalities (Table 1).
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Solubility : The hydrochloride salt of the target compound improves water solubility, a trait shared with 3-Chlorocetirizine dihydrochloride and Ritalinic Acid hydrochloride .
- Basicity : Piperazine derivatives (e.g., target compound, 3-Chlorocetirizine) have two basic nitrogen atoms (pKa ~9–10), whereas piperidine derivatives (e.g., Ritalinic Acid) have one (pKa ~10–11), affecting protonation and bioavailability.
- Stereochemistry : The (S)-methyl group in the target compound may enhance enantioselective binding compared to racemic analogs like Ritalinic Acid .
Key Differentiators
- Ring Structure : Piperazine (two N atoms) vs. piperidine (one N atom) or pyrrolidine (five-membered ring) alters hydrogen bonding and solubility .
- Substituent Effects : Bulky groups (e.g., diphenylmethyl in cetirizine) increase receptor affinity but reduce solubility compared to the target compound’s compact methyl group .
- Salt Forms: Dihydrochloride salts (e.g., 3-Chlorocetirizine) may offer higher solubility than monohydrochloride derivatives .
Biological Activity
2-[(2S)-2-methylpiperazin-1-yl]acetic acid;hydrochloride, also known as (S)-2-(2-methylpiperazin-1-yl)acetic acid hydrochloride, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, pharmacological effects, and structure-activity relationships (SAR).
- IUPAC Name : (S)-2-(2-methylpiperazin-1-yl)acetic acid hydrochloride
- Molecular Formula : C7H14N2O2·HCl
- Molecular Weight : 194.66 g/mol
- Physical Form : White solid
- Purity : 97% .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains. A study reported that it demonstrated increased efficiency against Gram-negative bacteria compared to Gram-positive strains . The diameters of inhibition zones varied significantly, indicating a promising antimicrobial profile:
| Bacterial Strain | Inhibition Zone Diameter (mm) |
|---|---|
| E. coli | 14 - 32 |
| S. aureus | 8 - 23 |
| P. aeruginosa | High MIC values |
| S. enteritidis | Comparable to norfloxacin |
The minimum inhibitory concentration (MIC) values suggested that compounds derived from this structure could be further optimized for enhanced efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Research into the SAR of related piperazine derivatives revealed that modifications to the piperazine ring and the introduction of additional functional groups can significantly impact biological activity. For instance, the presence of an extra phenyl ring was found to enhance antibacterial activity, while certain substitutions led to decreased effectiveness .
Study on Antimicrobial Activity
In a qualitative screening study, several derivatives of piperazine were synthesized and tested. Among these, compounds with structural modifications showed varied degrees of antibacterial activity. Notably, compound 7a exhibited superior activity against both Gram-negative and Gram-positive bacteria, suggesting that specific structural features are critical for enhanced antimicrobial effects .
In Vitro Quantitative Assays
Quantitative assays confirmed that compounds such as 7a and 7b had MIC values comparable to established antibiotics like norfloxacin against several strains, including Salmonella enteritidis and Pseudomonas aeruginosa. The results indicated that these compounds could serve as potential leads in antibiotic development .
Pharmacological Implications
The pharmacological implications of this compound extend beyond antimicrobial activity. Its structure suggests potential applications in treating neuropsychiatric disorders due to its ability to interact with neurotransmitter systems. The incorporation of pharmacogenomic strategies may optimize its therapeutic use in personalized medicine approaches .
Q & A
Q. Q1. What are the key synthetic routes for 2-[(2S)-2-methylpiperazin-1-yl]acetic acid hydrochloride, and how do reaction conditions influence yield?
A1. The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized via reactions between chloronitrobenzene and methylpiperazine in solvents like DMF, followed by reduction and HCl salt formation . Key factors include:
Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?
A2.
- NMR Spectroscopy : -NMR in DO resolves piperazine ring protons and methyl/acetic acid groups (e.g., δ 3.2–3.8 ppm for piperazine CH) .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, validating stereochemistry and salt formation .
- HPLC : Purity ≥95% is standard for research-grade material .
Advanced Methodological Challenges
Q. Q3. How can researchers resolve contradictions in crystallographic data during structure validation?
A3. Discrepancies in anisotropic displacement parameters or bond lengths may arise. Use software suites like WinGX to cross-validate refinement results:
Q. Q4. What strategies mitigate by-product formation during synthesis of piperazine-acetic acid derivatives?
A4. Common by-products (e.g., unreacted intermediates or over-alkylated species) are minimized by:
- Stoichiometric control : Excess methylpiperazine reduces incomplete substitution .
- Purification : Column chromatography (silica gel, methanol/chloroform eluent) isolates the target compound .
- In situ monitoring : TLC or inline IR spectroscopy tracks reaction progress .
Research Applications and Mechanistic Insights
Q. Q5. How does the stereochemistry of the 2-methylpiperazine group influence biological activity?
A5. The (2S) configuration affects molecular docking in enzyme-binding pockets. For example:
Q. Q6. Can this compound serve as a linker in PROTACs for targeted protein degradation?
A6. Yes. Its acetic acid moiety allows conjugation to E3 ligase ligands (e.g., thalidomide), while the piperazine group provides rigidity-flexibility balance:
- Semi-flexible design : Enhances ternary complex formation (target-PROTAC-E3 ligase) .
- Structure-activity relationship (SAR) : Modifying the methyl group’s position (2S vs. 2R) alters degradation efficiency .
Data Interpretation and Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in NMR spectra?
A7. Variability in peak splitting (e.g., piperazine protons) may stem from:
Q. Q8. What computational tools predict the pharmacokinetic properties of this compound?
A8. Use in silico platforms like:
- SwissADME : Estimates logP (≈1.2), suggesting moderate membrane permeability .
- Molecular Dynamics (MD) : Simulates blood-brain barrier penetration, relevant for CNS-targeted drugs .
Table 1: Key Physicochemical Properties
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 194.67 g/mol | |
| Solubility (HO) | >50 mg/mL (HCl salt) | |
| logP (Predicted) | 1.2 (SwissADME) | |
| pKa (Acetic Acid moiety) | ~2.5 (calculated) |
Safety and Handling in Research Settings
Q. Q9. What safety protocols are essential for handling this hydrochloride salt?
A9.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
